4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxine ring, which is a type of benzodioxine. Benzodioxines are often used as building blocks in organic synthesis and can be found in various natural products and pharmaceuticals .Scientific Research Applications
Medicinal Substances and Bioactive Natural Compounds
Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .
Enzymatic Synthesis
The 2,3-dihydro-1,4 benzodioxane motif can be synthesized using engineered Candida antarctica lipase B . This research may provide a new strategy for enzyme evolution .
α- or β-Blocking Agents
Some 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Serotonin Receptor Affinity
Compounds with the 2,3-dihydro-1,4 benzodioxane motif have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Inhibition of Cholinestrases and Lipoxygenase Enzymes
Compounds with the 2,3-dihydro-1,4 benzodioxane motif have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Catalytic Perspectives
The organocatalyst 1,4-diazabicyclooctane (DABCO), which has been employed as a weak base or ligand in order to synthesize a new family of ionic liquids, is an adequate alternative to former linear tertiary amines, imidazole and pyrimidine derivatives .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6S2/c1-18(2)27(22,23)19-7-5-13(6-8-19)12-17-26(20,21)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,17H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVOKMEROQASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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